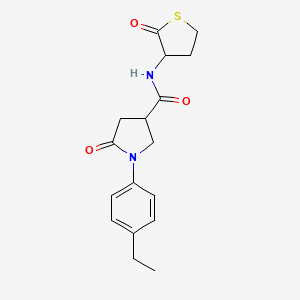
1-(4-ethylphenyl)-5-oxo-N-(2-oxotetrahydrothiophen-3-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrrolidinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethylphenyl group: This step might involve Friedel-Crafts alkylation or other substitution reactions.
Incorporation of the thiophene moiety: This can be done through coupling reactions or other suitable methods.
Final assembly and purification: The final compound is assembled through amide bond formation and purified using techniques like chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Modulating cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE
- 1-(4-ISOPROPYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE
Uniqueness
1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE might exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-2-11-3-5-13(6-4-11)19-10-12(9-15(19)20)16(21)18-14-7-8-23-17(14)22/h3-6,12,14H,2,7-10H2,1H3,(H,18,21) |
InChI Key |
WELPTIJBPBTBAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCSC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















